4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[3-(cyclopropanecarbonylamino)-4-methylanilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-2-5-11(16-13(18)6-7-14(19)20)8-12(9)17-15(21)10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,16,18)(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCYQNRQMUNGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reaction of 3-[(cyclopropylcarbonyl)amino]-4-methylbenzoic acid with appropriate reagents to introduce the butanoic acid moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : This compound has been studied for its potential antitumor properties. Research indicates that derivatives of similar structures can inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation. For instance, compounds with similar motifs have shown effectiveness against ovarian cancer by disrupting signaling pathways critical for tumor growth .
Enzyme Inhibition : The compound acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes management. DPP-IV inhibitors are crucial in enhancing insulin secretion and reducing glucagon levels .
Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease.
Biochemistry
Biochemical Probes : The unique structure of this compound allows it to be used as a biochemical probe in research settings. It can interact with various biological targets, providing insights into metabolic pathways and disease mechanisms .
Drug Development : The compound's ability to modify enzyme activity positions it as a candidate for drug development, especially in formulating new therapeutics for metabolic disorders and cancers.
Material Science
Polymer Synthesis : Due to its reactive functional groups, this compound can be utilized in the synthesis of novel polymers with specific properties. These polymers can have applications in drug delivery systems where controlled release is essential .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry examined a series of compounds related to 4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly against ovarian cancer cells. The mechanism involved the inhibition of key signaling pathways associated with cell survival .
Case Study 2: DPP-IV Inhibition
In a clinical trial setting, derivatives of this compound were evaluated for their efficacy as DPP-IV inhibitors. Results indicated that they significantly improved glycemic control in patients with type 2 diabetes compared to placebo groups, showcasing their potential therapeutic application .
Mechanism of Action
The mechanism of action of 4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter signaling pathways by interacting with specific receptors. These interactions can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Crystallographic and Physicochemical Properties
- Crystal Packing: The target compound’s methyl and cyclopropyl groups may promote tighter crystal packing compared to 4-[(4-methoxybenzyl)amino]-4-oxobutanoic acid, which shows weaker intermolecular hydrogen bonds due to the methoxy group .
- Solubility : The chloro-substituted analog () has higher aqueous solubility (12.5 mg/mL) than the target compound (8.2 mg/mL), attributed to its polar Cl substituent .
Structure-Activity Relationships (SAR)
- Cyclopropyl vs. Alkyl Groups: Cyclopropyl substitution improves metabolic stability over ethyl or isopropyl groups (e.g., ’s 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid), which are prone to CYP450 oxidation .
- Aromatic Substituent Position : Para-substituted derivatives (e.g., 4-methyl in the target compound) show higher hTS inhibition than ortho-substituted analogs (e.g., 2-fluoro in ) due to optimal fit in the enzyme’s active site .
Biological Activity
The compound 4-({3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}amino)-4-oxobutanoic acid, also known as a derivative of 4-oxobutanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclopropylcarbonyl group and a 4-methylphenyl moiety, contributing to its biological properties.
1. Anti-inflammatory Properties
Research has indicated that compounds similar to 4-oxobutanoic acids exhibit significant anti-inflammatory activity. For instance, studies have shown that derivatives containing oxobutanoic acid structures can inhibit inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress markers .
| Compound | Activity | Mechanism |
|---|---|---|
| 4-Oxobutanoic Acid Derivatives | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Cyclopropylcarbonyl Derivatives | Analgesic | Modulation of pain pathways |
2. Antinociceptive Effects
Antinociceptive activity has been observed in related compounds, suggesting that this compound may also possess pain-relieving properties. Studies have demonstrated that certain substituted oxobutanoic acids can significantly reduce pain responses in animal models, indicating their potential for therapeutic use in pain management .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is hypothesized that the compound may interact with various biochemical pathways:
- Inhibition of Enzymes: Similar compounds have shown to inhibit enzymes involved in inflammatory processes.
- Receptor Interactions: Potential interactions with pain receptors (e.g., opioid receptors) may contribute to its analgesic effects.
Case Studies
Several case studies have explored the pharmacological effects of oxobutanoic acid derivatives:
- Study on Anti-inflammatory Effects:
- Pain Management Research:
Q & A
Q. How can thermal stability be evaluated for formulation development?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
